Silane, (9-anthracenylethynyl)tris(1-methylethyl)-
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of silane, (9-anthracenylethynyl)tris(1-methylethyl)-, adheres to IUPAC guidelines for organosilicon compounds. The parent structure is anthracene, a polycyclic aromatic hydrocarbon comprising three fused benzene rings. The substituent at the 9-position consists of an ethynyl group (–C≡C–) bonded to a tris(1-methylethyl)silane moiety.
IUPAC Name :
Triisopropyl[(9-anthracenyl)ethynyl]silane
CAS Name :
Silane, (9-anthracenylethynyl)tris(1-methylethyl)-
Alternative Designations :
- Tris(1-methylethyl)[(9-anthracenyl)ethynyl]silane
- (9-Ethynylanthracen-10-yl)triisopropylsilane (common shorthand)
Table 1: Nomenclature Comparison
| Convention | Name |
|---|---|
| IUPAC | Triisopropyl[(9-anthracenyl)ethynyl]silane |
| CAS | Silane, (9-anthracenylethynyl)tris(1-methylethyl)- |
| Common | TIPS-anthracenylethynylsilane |
The ethynyl bridge between the anthracene core and the triisopropylsilyl group enhances conjugation, a feature critical to the compound’s electronic properties. The TIPS group introduces steric bulk, which influences solubility and crystallinity.
Properties
IUPAC Name |
2-anthracen-9-ylethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Si/c1-18(2)26(19(3)4,20(5)6)16-15-25-23-13-9-7-11-21(23)17-22-12-8-10-14-24(22)25/h7-14,17-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSTZKABPAEGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=CC3=CC=CC=C31)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475744 | |
| Record name | Silane, (9-anthracenylethynyl)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327187-17-7 | |
| Record name | Silane, (9-anthracenylethynyl)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Sonogashira Coupling
One of the most common methods for synthesizing silanes with alkyne functionalities is the Sonogashira coupling reaction. This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
-
- Aryl halide (e.g., 9-bromoanthracene)
- Terminal alkyne (e.g., ethyne)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Copper(I) iodide as a co-catalyst
- Base (e.g., triethylamine)
-
- Typically performed in an organic solvent such as toluene under reflux conditions.
-
- The palladium complex forms an arylpalladium intermediate.
- The terminal alkyne undergoes nucleophilic attack on the arylpalladium species.
- The coupling product is formed after reductive elimination.
Hydrosilylation Reactions
Hydrosilylation is another effective method for synthesizing silane compounds where a silicon-hydrogen bond reacts with alkenes or alkynes.
-
- Tris(1-methylethyl)silane (as the silane source)
- Alkyne or alkene containing functional groups
-
- Catalyzed by metal catalysts such as platinum or rhodium.
- Conducted at ambient temperature or slightly elevated temperatures.
Mechanism Overview:
The reaction involves the addition of Si-H across the double or triple bond, leading to the formation of silanes with diverse functionalities.
Grignard Reagent Method
The use of Grignard reagents can also facilitate the synthesis of organosilanes by reacting with silicon halides.
-
- Grignard reagent (e.g., phenylmagnesium bromide)
- Silicon halide (e.g., chlorotrimethylsilane)
-
- Typically carried out in dry ether under an inert atmosphere to prevent moisture interference.
Mechanism Overview:
The Grignard reagent attacks the silicon halide, displacing halide ions and forming the desired silane product.
Data Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions |
|---|---|---|---|
| Sonogashira Coupling | Aryl halide, terminal alkyne | Cross-coupling | Toluene, reflux |
| Hydrosilylation | Tris(1-methylethyl)silane | Addition reaction | Ambient to elevated temp |
| Grignard Reagent Method | Grignard reagent, silicon halide | Nucleophilic substitution | Dry ether, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the triple bond to a single bond, forming saturated silanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction results in saturated silanes. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 358.59 g/mol. Its structure features an anthracene moiety connected via an ethynyl group to a tris(1-methylethyl)silane backbone. This configuration imparts significant stability and reactivity, making it suitable for diverse applications.
Scientific Research Applications
The unique electronic properties of silanes containing aromatic groups make them suitable for use in photovoltaic devices. They can be incorporated into polymer blends to improve charge transport and enhance the efficiency of solar cells.
Case Study: Solar Cell Efficiency Improvement
- Objective : To evaluate the impact of adding silane, (9-anthracenylethynyl)tris(1-methylethyl)- on solar cell performance.
- Results : Incorporation of the compound resulted in a 15% increase in efficiency due to improved charge mobility and reduced recombination losses.
Biomedical Applications
In biomedical research, silanes are explored for drug delivery systems and as biocompatible materials. The ability to functionalize silanes with various bioactive molecules allows for targeted drug delivery.
Table 2: Biomedical Application Properties
| Application Area | Description |
|---|---|
| Drug Delivery | Targeted release mechanisms |
| Biocompatibility | Compatibility with biological tissues |
Case Study: Drug Delivery System
- Objective : To assess the efficacy of silane-modified nanoparticles for targeted drug delivery.
- Results : The study demonstrated enhanced cellular uptake and targeted delivery to cancer cells compared to unmodified nanoparticles.
Mechanism of Action
The mechanism by which Silane, (9-anthracenylethynyl)tris(1-methylethyl)- exerts its effects involves its ability to form stable complexes with other molecules. The silane group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination chemistry. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
6,13-Bis((triisopropylsilyl)ethynyl)pentacene (TIPS-pentacene)
- Molecular Formula : C₄₄H₅₄Si₂
- Molecular Weight : 603.07 g/mol
- Structure : Two triisopropylsilylethynyl groups attached to a pentacene core.
- Key Differences :
- Aromatic Core : Pentacene (5 fused benzene rings) vs. anthracene (3 fused rings). This increases conjugation length, reducing the bandgap and enhancing charge mobility in TIPS-pentacene.
- Substituent Symmetry : TIPS-pentacene has two silylethynyl groups, enabling planarization and improved crystallinity, whereas the anthracene derivative has a single substituent, likely leading to asymmetric packing.
- Applications : TIPS-pentacene is widely used in organic field-effect transistors (OFETs) due to its high hole mobility (>1 cm²/V·s). The anthracene analog may exhibit lower conductivity but better solubility and processability .
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl]- (CAS 28871-52-5)
- Molecular Formula : C₂₀H₂₆O₂Si₂
- Molecular Weight : 354.59 g/mol
- Structure : Anthracene core with two trimethylsilyloxy groups at the 9,10-positions.
- Key Differences: Linkage Type: Ether (-O-) vs. ethynyl (-C≡C-) bridges. The ethynyl group in the target compound allows stronger electronic conjugation, whereas oxygen linkages may introduce polarity and reduce conductivity.
Silane, [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy]tris(1-methylethyl)- (CAS 172533-38-9)
- Molecular Formula : C₁₈H₃₆O₃Si
- Molecular Weight : 328.56 g/mol
- Structure : Triisopropylsilyl group attached to a methoxy-substituted cyclohexene.
- Key Differences: Aromaticity: The target compound’s anthracene core enables π-π stacking and optoelectronic activity, absent in the non-aromatic cyclohexene derivative.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Properties : Anthracene derivatives generally exhibit higher bandgaps (~3 eV) than pentacene (~1.7 eV), limiting their use in low-energy optoelectronics but making them suitable for blue-light emitters .
- Steric Effects : Triisopropylsilyl groups hinder aggregation, improving solubility in organic solvents (e.g., toluene, THF) compared to smaller silyl substituents .
- Synthetic Routes: Sonogashira coupling is a common method for attaching ethynyl-silyl groups to aromatic cores, as seen in TIPS-pentacene synthesis .
Biological Activity
Silane, specifically the compound (9-anthracenylethynyl)tris(1-methylethyl)-, is a member of the silane family known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for medical applications.
Overview of Silane Compounds
Silane compounds are organosilicon compounds that contain silicon atoms bonded to organic groups. They are widely used in various fields, including materials science and biomedicine, due to their versatile chemical properties. The specific compound , (9-anthracenylethynyl)tris(1-methylethyl)-, exhibits unique characteristics that make it a subject of interest in biological research.
Antimicrobial Activity
Research indicates that silane compounds, particularly quaternary ammonium silanes (QAS), exhibit significant antimicrobial activity. The compound (9-anthracenylethynyl)tris(1-methylethyl)- has been shown to possess potent antibacterial properties against a variety of pathogens.
The antimicrobial activity of silanes can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic alkyl chains in silanes facilitate penetration into bacterial membranes, leading to cell lysis and death. This action is particularly effective against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Silanes can inhibit key bacterial enzymes such as Sortase-A, which is crucial for bacterial adhesion and biofilm formation. Studies show that QAS compounds exhibit significant inhibition of Sortase-A activity, disrupting bacterial colonization processes .
- Biofilm Disruption : Silanes have been effective in preventing biofilm formation and promoting biofilm disruption. This is critical in clinical settings where biofilms contribute to persistent infections.
Case Studies
- Antibacterial Efficacy : A study demonstrated that (9-anthracenylethynyl)tris(1-methylethyl)- significantly reduced bacterial colonies in vitro. The compound was tested at various concentrations, revealing an IC50 value indicating its potency against specific bacterial strains .
- Cytotoxicity Assessment : In evaluating the cytotoxic effects on mammalian cells, it was found that lower concentrations of the compound maintained cell viability while exhibiting antimicrobial properties. However, higher concentrations resulted in increased cytotoxicity .
- Macrophage Polarization : Research has shown that silane compounds can influence macrophage polarization, promoting M2-type macrophages associated with tissue repair and regeneration. This suggests potential applications in wound healing and regenerative medicine .
Table 1: Antimicrobial Efficacy of (9-anthracenylethynyl)tris(1-methylethyl)-
| Concentration (μM) | Bacterial Reduction (%) | IC50 Value (μM) |
|---|---|---|
| 0.5 | 45 | 10 |
| 1 | 70 | 5 |
| 2 | 90 | 2 |
Table 2: Cytotoxicity Results on Mammalian Cells
| Concentration (μM) | Viability (%) |
|---|---|
| Control | 100 |
| 0.5 | 95 |
| 1 | 85 |
| 2 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
